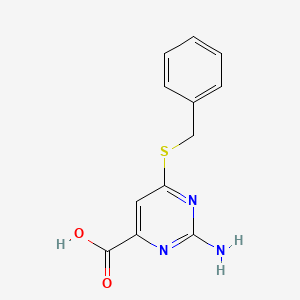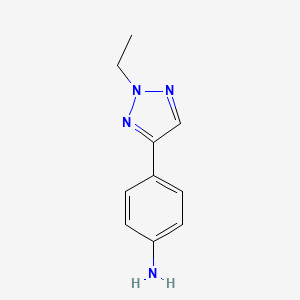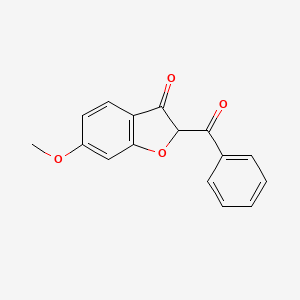
Phosphorodithioic acid, S-((6-chloro-2-oxooxazolo(4,5-b)pyridin-3(2H)-yl)methyl) O,O-dimethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
S-((6-Chloro-2-oxooxazolo[4,5-b]pyridin-3(2H)-yl)methyl) O,O-dimethyl phosphorodithioate: is a complex organophosphorus compound It is characterized by its unique structure, which includes a chlorinated oxazolo-pyridine ring and a phosphorodithioate group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of S-((6-Chloro-2-oxooxazolo[4,5-b]pyridin-3(2H)-yl)methyl) O,O-dimethyl phosphorodithioate typically involves multiple steps. One common route includes the chlorination of oxazolo[4,5-b]pyridine, followed by the introduction of a methyl group and subsequent reaction with O,O-dimethyl phosphorodithioate. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure high yield and purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions. The process may include steps such as solvent extraction, crystallization, and purification to achieve the desired product quality.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, particularly at the sulfur atoms in the phosphorodithioate group.
Reduction: Reduction reactions may target the oxazolo-pyridine ring, potentially altering its electronic properties.
Substitution: The chlorine atom in the oxazolo-pyridine ring can be substituted with other functional groups, leading to a variety of derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a range of functionalized derivatives.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, this compound is used as a reagent in various synthetic pathways. Its unique structure allows it to participate in complex reactions, making it valuable for the synthesis of novel materials.
Biology: In biological research, S-((6-Chloro-2-oxooxazolo[4,5-b]pyridin-3(2H)-yl)methyl) O,O-dimethyl phosphorodithioate is studied for its potential as an enzyme inhibitor. Its ability to interact with specific enzymes makes it a candidate for drug development and biochemical studies.
Medicine: In medicine, this compound is explored for its potential therapeutic properties. Its interactions with biological targets suggest it could be developed into drugs for treating various diseases.
Industry: In the industrial sector, this compound is used in the development of pesticides and herbicides. Its effectiveness in controlling pests and weeds makes it valuable for agricultural applications.
Mecanismo De Acción
The mechanism of action of S-((6-Chloro-2-oxooxazolo[4,5-b]pyridin-3(2H)-yl)methyl) O,O-dimethyl phosphorodithioate involves its interaction with specific molecular targets. The phosphorodithioate group can inhibit enzymes by binding to their active sites, disrupting their normal function. This inhibition can affect various biochemical pathways, leading to the compound’s observed effects.
Comparación Con Compuestos Similares
Dichloroaniline: Aniline derivatives with chlorine substitutions, used in dye and herbicide production.
2-Hydroxy-2-methylpropiophenone: A radical photoinitiator used in polymer crosslinking.
Sulfuric acid compound with 2-(4-oxo-2,5-cyclohexadien-1-ylidene)hydrazinecarboximidamide: A compound with applications in chemical synthesis.
Uniqueness: S-((6-Chloro-2-oxooxazolo[4,5-b]pyridin-3(2H)-yl)methyl) O,O-dimethyl phosphorodithioate stands out due to its unique combination of a chlorinated oxazolo-pyridine ring and a phosphorodithioate group. This structure imparts specific chemical properties that make it suitable for a wide range of applications, from enzyme inhibition to agricultural use.
Propiedades
Número CAS |
35570-72-0 |
|---|---|
Fórmula molecular |
C9H10ClN2O4PS2 |
Peso molecular |
340.7 g/mol |
Nombre IUPAC |
6-chloro-3-(dimethoxyphosphinothioylsulfanylmethyl)-[1,3]oxazolo[4,5-b]pyridin-2-one |
InChI |
InChI=1S/C9H10ClN2O4PS2/c1-14-17(18,15-2)19-5-12-8-7(16-9(12)13)3-6(10)4-11-8/h3-4H,5H2,1-2H3 |
Clave InChI |
GOCDAKMSVFMVRJ-UHFFFAOYSA-N |
SMILES canónico |
COP(=S)(OC)SCN1C2=C(C=C(C=N2)Cl)OC1=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-[(4,5-Diphenyl-1,3-oxazol-2-yl)methyl]guanidine;sulfuric acid](/img/structure/B12920687.png)









![2-Amino-4-[[5-chloro-6-methyl-2-(methylsulphonyl)-4-pyrimidinyl]amino]benzenesulphonic acid](/img/structure/B12920757.png)
